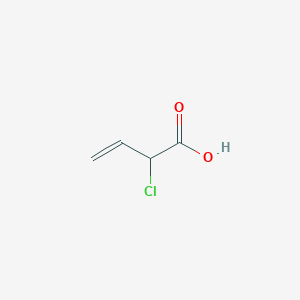

2-chlorobut-3-enoic acid

Description

BenchChem offers high-quality 2-chlorobut-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chlorobut-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEARNLFCSAAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902438 | |

| Record name | NoName_1681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-33-6 | |

| Record name | 2-chlorobut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chlorobut-3-enoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chlorobut-3-enoic acid, also known as α-chlorovinylacetic acid, is a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive allylic chloride, a terminal vinyl group, and a carboxylic acid moiety, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications, particularly in the realm of drug discovery and development. While experimental data for this specific molecule is sparse in the literature, this guide will leverage data from structurally related compounds and established principles of organic chemistry to provide a thorough technical overview.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₄H₅ClO₂ | PubChem[1] |

| Molecular Weight | 120.53 g/mol | PubChem[1] |

| IUPAC Name | 2-chlorobut-3-enoic acid | PubChem[1] |

| CAS Number | 24253-33-6 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid (predicted) | Inferred from isomers |

| Boiling Point | ~180-200 °C (predicted) | Extrapolated from isomers[3][4] |

| Melting Point | < 25 °C (predicted) | Inferred from isomers[5] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, diethyl ether, acetone); likely sparingly soluble in water. | General chemical principles |

| pKa | ~2-3 (predicted) | Inferred from related α-chloro acids |

| XLogP3-AA | 1.3 | PubChem (Computed)[1] |

Synthesis of 2-chlorobut-3-enoic acid

The most logical and established route to 2-chlorobut-3-enoic acid is through the α-chlorination of its parent compound, but-3-enoic acid (vinylacetic acid). The Hell-Volhard-Zelinsky (HVZ) reaction is the classical method for the α-halogenation of carboxylic acids. A modern, efficient variation of this reaction utilizes a phosphorus trihalide catalyst with a halogenating agent like trichloroisocyanuric acid (TCCA).[6]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-chlorobut-3-enoic acid.

Detailed Experimental Protocol

Materials:

-

But-3-enoic acid (vinylacetic acid)[7]

-

Phosphorus trichloride (PCl₃)

-

Trichloroisocyanuric acid (TCCA)

-

Anhydrous diethyl ether or dichloromethane

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve but-3-enoic acid (1.0 eq) in a minimal amount of anhydrous solvent (e.g., diethyl ether).

-

Acyl Chloride Formation: Add a catalytic amount of phosphorus trichloride (0.1-0.2 eq) to the stirred solution at room temperature.[6] Allow the mixture to stir for 10-15 minutes. This initiates the formation of the acyl chloride in situ.

-

Chlorination: Carefully add trichloroisocyanuric acid (TCCA, 0.5-0.6 eq) portion-wise to the reaction mixture.[6] An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary. After the addition is complete, allow the reaction to stir at room temperature for 1.5-2 hours.

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chlorobut-3-enoic acid.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-chlorobut-3-enoic acid is governed by its three key functional groups: the carboxylic acid, the allylic chloride, and the terminal alkene.

Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to the acyl chloride (e.g., with thionyl chloride) followed by reaction with amines to yield amides.

-

Reduction: Reduction to the corresponding alcohol, 2-chlorobut-3-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Allylic Chloride

The chlorine atom is at an allylic position, making it a good leaving group and highly susceptible to nucleophilic substitution reactions. This can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.

-

Sₙ2 Reactions: With strong, non-bulky nucleophiles, a direct displacement of the chloride is expected.

-

Sₙ1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a resonance-stabilized allylic carbocation intermediate, potentially leading to a mixture of products.

Caption: Sₙ2 reaction pathway at the allylic position.

Alkene Group

The terminal double bond can participate in various addition reactions:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 2-chlorobutanoic acid.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Hydrohalogenation: Addition of H-X across the double bond.

-

Epoxidation: Reaction with peroxy acids to form an epoxide.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Signals |

| ¹H NMR | - -COOH: Broad singlet, ~10-13 ppm- -CH(Cl)-: Doublet of doublets, ~4.5-5.0 ppm- =CH₂: Two multiplets (cis and trans to the main chain), ~5.2-5.5 ppm- =CH-: Multiplet, ~5.8-6.2 ppm |

| ¹³C NMR | - C=O: ~170-175 ppm- C(Cl): ~55-65 ppm- =CH₂: ~120-125 ppm- =CH-: ~130-135 ppm |

| IR Spectroscopy | - O-H (acid): Very broad, ~2500-3300 cm⁻¹[8]- C=O (acid): Strong, sharp, ~1710-1760 cm⁻¹[8]- C=C (alkene): ~1640-1680 cm⁻¹- C-Cl: ~600-800 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z 120 and 122 (due to ³⁵Cl and ³⁷Cl isotopes)- Major Fragments: Loss of Cl (M-35/37), loss of COOH (M-45), loss of C₂H₃ (vinyl group, M-27)[9][10] |

Potential Applications in Drug Development

While there are no specific drugs that explicitly use 2-chlorobut-3-enoic acid as a starting material in publicly available literature, its structural motifs are present in various bioactive molecules. Its potential as a building block in medicinal chemistry is significant.

-

Scaffold for Heterocycle Synthesis: The reactive allylic chloride and the alkene can be utilized in cycloaddition and substitution reactions to form a variety of heterocyclic scaffolds, which are common in pharmaceuticals.

-

Warhead for Covalent Inhibitors: The electrophilic nature of the allylic chloride makes it a potential warhead for targeted covalent inhibitors. It can react with nucleophilic residues (e.g., cysteine) in protein active sites.

-

Linker Moiety: The linear but-3-enoic acid backbone could be used as a linker in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[11]

-

Fragment-Based Drug Discovery: As a small molecule with multiple functional handles, it could be a valuable fragment in screening campaigns to identify new drug leads.[11]

Safety and Handling

2-chlorobut-3-enoic acid is classified as a corrosive substance that causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-chlorobut-3-enoic acid is a highly functionalized and reactive molecule with considerable potential in organic synthesis and drug discovery. While a lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, the established chemistry of its constituent functional groups provides a solid foundation for its application as a versatile chemical intermediate. The synthetic protocol outlined, based on the well-established Hell-Volhard-Zelinsky reaction, offers a practical route to this valuable compound. Further research into its specific reactivity and applications is warranted and could unveil novel synthetic pathways and lead to the development of new therapeutic agents.

References

-

PubChem. 2-Chlorobut-3-enoic acid. National Center for Biotechnology Information. [Link]

-

Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]

-

PubChem. 3-Chlorobut-2-enoic acid. National Center for Biotechnology Information. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Human Metabolome Database. [Link]

-

IR: carboxylic acids. UCLA Chemistry. [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [Link]

-

2-chloro-3-methyl-but-3-enoic acid ethyl ester - Optional[13C NMR]. SpectraBase. [Link]

-

2-chlorobut-3-enoic acid. Stenutz. [Link]

-

C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane. Doc Brown's Chemistry. [Link]

- US Patent US8785677B1 - Organoleptic compound.

-

Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

-

PubChem. (Z)-4-chlorobut-3-enoic acid. National Center for Biotechnology Information. [Link]

- CN Patent CN101391948B - Method for preparing 3-methyl-2-butenoic acid.

-

The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC. [Link]

- US Patent US3539624A - Preparation of vinylacetic acid.

-

Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

trans-3-Chloro-2-butenoic acid. NIST WebBook. [Link]

-

Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. [Link]

-

PubChem. 2-Hydroxy-3-methylbut-2-enoic acid. National Center for Biotechnology Information. [Link]

-

2-Butene, 2-chloro-. NIST WebBook. [Link]

Sources

- 1. 2-Chlorobut-3-enoic acid | C4H5ClO2 | CID 20393231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chlorobut-3-enoic acid [stenutz.eu]

- 3. 3-Chlorobut-2-enoic acid | C4H5ClO2 | CID 643137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-3-Chloro-2-butenoic acid [webbook.nist.gov]

- 5. 3-chlorobut-2-enoic acid | 55831-56-6 [sigmaaldrich.com]

- 6. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vinylacetic acid, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. PubChemLite - 2-chlorobut-3-enoic acid (C4H5ClO2) [pubchemlite.lcsb.uni.lu]

- 9. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure and Bonding of 2-Chlorobut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobut-3-enoic acid, a halogenated unsaturated carboxylic acid, presents a unique molecular architecture of significant interest in synthetic chemistry and drug design. Its structure combines a reactive carboxylic acid moiety, a chiral center, and a vinyl group, all influenced by the electronic effects of an alpha-chloro substituent. This guide provides a comprehensive analysis of the structure, bonding, stereochemistry, and spectroscopic characteristics of 2-chlorobut-3-enoic acid. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs to offer a robust and insightful overview. The content herein is intended to equip researchers with the foundational knowledge required for the strategic utilization of this versatile chemical entity.

Molecular Structure and Bonding

2-Chlorobut-3-enoic acid, with the chemical formula C₄H₅ClO₂, possesses a multifaceted structure that dictates its chemical behavior. An analysis of its constituent atoms and their arrangement reveals key features pertinent to its reactivity and potential applications.

Atomic Connectivity and Hybridization

The molecule is a four-carbon chain featuring a carboxylic acid group at one terminus (C1), a chlorine atom and a hydrogen atom attached to the alpha-carbon (C2), and a terminal vinyl group (C3 and C4).

-

C1 (Carbonyl Carbon): This carbon is sp² hybridized, forming three sigma (σ) bonds with the carbonyl oxygen, the hydroxyl oxygen, and the alpha-carbon (C2). The remaining p-orbital participates in a pi (π) bond with the carbonyl oxygen.

-

C2 (Alpha-Carbon): This is a chiral center and is sp³ hybridized, forming four sigma bonds with C1, the chlorine atom, a hydrogen atom, and C3.

-

C3 and C4 (Vinyl Group): Both C3 and C4 are sp² hybridized. They are connected by a carbon-carbon double bond, consisting of one sigma and one pi bond. C3 is also bonded to C2 and a hydrogen atom, while C4 is bonded to two hydrogen atoms.

The overall structure suggests a molecule with distinct regions of varying electron density and reactivity.

Key Bond Parameters (Predicted)

| Bond | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle | Angle (°) |

| C1=O | sp²-sp² | ~1.20 | O=C1-O | ~125 |

| C1-O | sp²-sp³ | ~1.35 | O=C1-C2 | ~124 |

| C1-C2 | sp²-sp³ | ~1.52 | O-C1-C2 | ~111 |

| C2-Cl | sp³-p | ~1.78 | Cl-C2-C1 | ~109.5 |

| C2-C3 | sp³-sp² | ~1.51 | C1-C2-C3 | ~109.5 |

| C3=C4 | sp²-sp² | ~1.34 | C2-C3=C4 | ~120 |

These are estimated values and may vary in the actual molecule.

Electronic Effects

The chemical properties of 2-chlorobut-3-enoic acid are significantly influenced by the interplay of inductive and resonance effects.

-

Inductive Effect (-I): The chlorine atom and the carboxylic acid group are both strongly electron-withdrawing. The chlorine atom at the alpha position exerts a significant -I effect, pulling electron density away from C2. This, in turn, increases the acidity of the carboxylic acid proton compared to its non-halogenated counterpart, but-3-enoic acid.

-

Resonance: The carboxylic acid group exhibits resonance, delocalizing the negative charge of the carboxylate anion, which contributes to its acidity. The vinyl group can also participate in hyperconjugation, although this effect is likely less significant than the inductive effects of the electronegative substituents.

The combination of these electronic effects makes the alpha-proton more acidic than a typical alkane proton and influences the electrophilicity of the carbonyl carbon and the vinyl group.

Stereoisomerism: A Chiral Molecule

A critical feature of 2-chlorobut-3-enoic acid is the presence of a chiral center at the C2 carbon, which is bonded to four different groups: a carboxylic acid group, a chlorine atom, a hydrogen atom, and a vinyl group.[2][3] This chirality means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-chlorobut-3-enoic acid and (S)-2-chlorobut-3-enoic acid.

Caption: Enantiomers of 2-chlorobut-3-enoic acid.

The specific stereochemistry of the molecule is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. The synthesis of enantiomerically pure forms of this compound would, therefore, be a key consideration for its application in medicinal chemistry.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-chlorobut-3-enoic acid is not prevalent in the literature, its synthesis can be logically approached through established methods for the preparation of α-halo acids.

Proposed Synthetic Pathway

A plausible route to 2-chlorobut-3-enoic acid is the α-halogenation of but-3-enoic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-halogenation of carboxylic acids. However, the presence of the double bond in but-3-enoic acid could lead to side reactions. A more controlled approach would be necessary.

Conceptual Synthetic Workflow:

Caption: A potential synthetic workflow for 2-chlorobut-3-enoic acid.

Step-by-Step Conceptual Protocol:

-

Protection of the Carboxylic Acid: But-3-enoic acid would first be converted to a less reactive derivative, such as a methyl or ethyl ester, to prevent unwanted side reactions at the carboxyl group during chlorination.

-

Alpha-Chlorination: The protected but-3-enoic acid could then be subjected to α-chlorination using a reagent like N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride (SO₂Cl₂). The conditions would need to be carefully optimized to favor substitution at the α-position over addition to the double bond.

-

Deprotection: The final step would involve the hydrolysis of the ester group to yield the desired 2-chlorobut-3-enoic acid.

Expected Reactivity

The presence of multiple functional groups in 2-chlorobut-3-enoic acid suggests a rich and varied chemical reactivity.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, such as esterification, conversion to an acyl chloride, and amidation.[4]

-

Nucleophilic Substitution at the Alpha-Carbon: The chlorine atom at the chiral center is susceptible to nucleophilic substitution reactions.[5][6] The stereochemical outcome of such reactions (inversion or retention of configuration) would depend on the reaction conditions and the nature of the nucleophile, proceeding through either an Sₙ1 or Sₙ2 mechanism.

-

Reactions of the Vinyl Group: The double bond can participate in electrophilic addition reactions, though the electron-withdrawing nature of the adjacent chloro- and carboxyl-substituted carbon may deactivate it towards some electrophiles. It can also be a site for radical addition and polymerization reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10 - 13 | singlet (broad) | - |

| H at C2 | 4.5 - 5.0 | doublet of doublets | J(H₂-H₃), J(H₂-H₄) |

| H at C3 | 5.8 - 6.2 | multiplet | J(H₃-H₂), J(H₃-H₄cis), J(H₃-H₄trans) |

| H at C4 | 5.2 - 5.6 | multiplet | J(H₄-H₂), J(H₄-H₃) |

The broad singlet for the carboxylic acid proton is characteristic. The proton at the chiral center (C2) would be shifted downfield due to the deshielding effects of the adjacent chlorine and carbonyl group. The vinyl protons would appear in the typical alkene region of the spectrum, with complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 170 - 180 |

| C2 | 55 - 65 |

| C3 | 130 - 140 |

| C4 | 115 - 125 |

The carbonyl carbon (C1) is expected to be the most downfield signal. The alpha-carbon (C2) will also be significantly downfield due to the attached chlorine atom. The sp² carbons of the vinyl group will appear in the alkene region.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |

| C=O (Carboxylic Acid) | Stretching (strong) | 1700 - 1725 |

| C=C (Alkene) | Stretching (medium) | 1640 - 1680 |

| C-Cl | Stretching | 600 - 800 |

| =C-H | Stretching | 3010 - 3095 |

| C-H (sp³) | Stretching | 2850 - 3000 |

The most prominent features would be the very broad O-H stretch of the carboxylic acid and the strong carbonyl (C=O) absorption.[7]

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (120.53 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak would also be expected, corresponding to the ³⁷Cl isotope.[7][8] Common fragmentation patterns would likely involve the loss of the chlorine atom, the carboxylic acid group, and cleavage of the carbon-carbon bonds.[9]

Conclusion and Future Perspectives

2-Chlorobut-3-enoic acid is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. Its unique combination of a chiral center, a reactive carboxylic acid, a vinyl group, and an α-chloro substituent makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

While there is a notable lack of dedicated research on this specific compound, this guide provides a solid theoretical framework for its structure, bonding, and predicted properties based on established chemical principles and data from analogous compounds. This information should serve as a valuable resource for scientists interested in exploring the chemistry of this intriguing molecule.

Future research should focus on the development of a reliable and stereoselective synthesis of 2-chlorobut-3-enoic acid and the experimental determination of its spectroscopic and physicochemical properties. Such studies would undoubtedly unlock the full potential of this versatile chemical entity and pave the way for its use in the development of new pharmaceuticals and other advanced materials.

References

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

-

2-chloro-3-methyl-but-3-enoic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Chemical Shifts. [Link]

- Process for preparing alpha-halo-ketones.

-

2-Chlorobut-3-enoic acid | C4H5ClO2 | CID 20393231. PubChem - NIH. [Link]

-

Indicate whether each of the following structures is (R)-2-chloro.... Study Prep in Pearson+. [Link]

-

2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511. PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2-chlorobut-3-enoic acid. Stenutz. [Link]

-

2-chlorobut-3-enoic acid (C4H5ClO2). PubChemLite. [Link]

-

2-Chlorobut-2-enoic acid | C4H5ClO2 | CID 5919410. PubChem - NIH. [Link]

-

C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

-

Nucleophilic Substitution Reactions (3) - SN1. YouTube. [Link]

-

Stereochemistry. Unknown Source. [Link]

-

(PDF) Tetrahedron letter. ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

3-Chlorobut-2-enoic acid | C4H5ClO2 | CID 643137. PubChem - NIH. [Link]

-

(Z)-4-chlorobut-3-enoic acid | C4H5ClO2 | CID 55299614. PubChem. [Link]

-

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar. [Link]

-

Chapter 23.4: Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]

-

2-Butene, 2-chloro-. NIST WebBook. [Link]

-

2-(Chloromethyl)but-3-enoic acid | C5H7ClO2 | CID 53755828. PubChem. [Link]

-

C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

Amination of Alfa Halo acids # Strecker's synthesis. YouTube. [Link]

-

Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. [Link]

-

Nucleophilic Substitution Reactions (2). YouTube. [Link]

-

(2E)-3-chlorobut-2-enoic acid. Stenutz. [Link]

-

Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. American Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indicate whether each of the following structures is (R)-2-chloro... | Study Prep in Pearson+ [pearson.com]

- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-Chlorobut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-chlorobut-3-enoic acid, a halogenated carboxylic acid with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Core Compound Identification and Properties

IUPAC Name: 2-chlorobut-3-enoic acid[1][2]

Molecular Formula: C₄H₅ClO₂

Molecular Weight: 120.53 g/mol [1]

This molecule features a chiral center at the second carbon, giving rise to two enantiomers, (R)-2-chlorobut-3-enoic acid and (S)-2-chlorobut-3-enoic acid. The presence of both a carboxylic acid and a vinyl chloride moiety makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Chlorobut-3-enoic Acid

| Property | Value | Source |

| Molecular Weight | 120.53 g/mol | PubChem[1] |

| Molecular Formula | C₄H₅ClO₂ | PubChem[1] |

| XLogP3-AA | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 120.00000 | PubChem |

| Monoisotopic Mass | 120.00000 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 114 | PubChem |

Synthesis of 2-Chlorobut-3-enoic Acid: A Mechanistic Approach

The synthesis of 2-chlorobut-3-enoic acid can be achieved through various routes, with the choice of method often depending on the desired stereochemistry and scale. A common and illustrative method involves the alpha-chlorination of a butenoic acid derivative.

Experimental Protocol: Synthesis via N-Chlorosuccinimide (NCS) Chlorination

This protocol describes a general procedure for the alpha-chlorination of 3-butenoic acid.

Materials:

-

3-Butenoic acid

-

N-Chlorosuccinimide (NCS)

-

Organic solvent (e.g., carbon tetrachloride, dichloromethane)

-

Radical initiator (e.g., benzoyl peroxide)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification setup (e.g., column chromatography or distillation)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-butenoic acid in the chosen organic solvent.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield 2-chlorobut-3-enoic acid.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the chlorination of the alpha-carbon of the carboxylic acid.

-

Radical Initiator: The use of a radical initiator like benzoyl peroxide is crucial for facilitating the reaction, which proceeds via a free-radical mechanism.

-

Inert Atmosphere: An inert atmosphere is essential to prevent unwanted side reactions with atmospheric oxygen and moisture.

Visualization of the Synthetic Workflow```dot

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chlorobut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobut-3-enoic acid, a halogenated unsaturated carboxylic acid, represents a molecule of significant interest in the landscape of synthetic chemistry and drug discovery. Its structural motifs, including a reactive vinyl chloride group and a carboxylic acid moiety, make it a versatile building block for the synthesis of more complex molecular architectures. The presence of a chiral center at the second carbon further enhances its potential as a precursor for stereospecific syntheses, a critical consideration in the development of novel therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-chlorobut-3-enoic acid. A notable scarcity of experimentally determined data for this specific compound exists within publicly accessible literature. Therefore, this guide will present a combination of the limited available experimental data, computed predictions, and logical extrapolations based on the properties of analogous structures. Furthermore, it will outline the standard experimental methodologies that would be employed for the precise determination of these properties, offering a framework for researchers to characterize this compound in-house.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

-

IUPAC Name: 2-chlorobut-3-enoic acid[1]

-

CAS Number: 24253-33-6[1]

-

Canonical SMILES: C=CC(C(=O)O)Cl[1]

-

InChIKey: JQEARNLFCSAAPV-UHFFFAOYSA-N[1]

The structure features a four-carbon chain with a carboxylic acid group at one terminus, a double bond between the third and fourth carbons, and a chlorine atom substituted at the second carbon.

Physicochemical Properties

A quantitative understanding of a compound's physical properties is crucial for its application in synthetic protocols and for predicting its behavior in biological systems.

| Property | Value/Information | Data Type | Source |

| Melting Point | No experimental data available. | - | - |

| Boiling Point | No experimental data available. | - | - |

| Density | No experimental data available. | - | - |

| pKa | 2.55 | Experimental | [3] |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Solubility in water is likely, influenced by the carboxylic acid group, though potentially limited by the chlorinated hydrocarbon portion.[4] | Predicted | - |

| LogP (XlogP3) | 1.3 | Computed | [1][5] |

Expertise & Experience Insights:

The experimentally determined pKa of 2.55 indicates that 2-chlorobut-3-enoic acid is a relatively strong organic acid.[3] This is a critical parameter for drug development professionals, as it influences the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The positive LogP value suggests a degree of lipophilicity, which is essential for cell membrane permeability.[1][5]

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

-COOH Proton: A broad singlet, typically in the downfield region of 10-12 ppm.

-

Vinyl Protons (-CH=CH₂): A complex multiplet system between 5.0 and 6.0 ppm. The terminal =CH₂ protons will likely appear as a doublet of doublets, and the adjacent -CH= proton as a doublet of doublets of doublets due to coupling with both the terminal vinyl protons and the methine proton.

-

Methine Proton (-CHCl-): A doublet of doublets in the range of 4.0-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and carboxylic acid group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-COOH): Expected in the range of 170-180 ppm.

-

Vinyl Carbons (-CH=CH₂): The terminal =CH₂ carbon is expected around 120-130 ppm, while the internal -CH= carbon will be in a similar region, with its exact shift influenced by the adjacent chlorinated carbon.

-

Methine Carbon (-CHCl-): Expected in the range of 50-60 ppm, significantly shifted downfield by the electronegative chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry would reveal the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z 120 and 122 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation: Loss of a chlorine radical (M-35/37), loss of the carboxylic acid group (M-45), and other fragmentations characteristic of unsaturated carboxylic acids.

Experimental Methodologies for Physical Property Determination

For researchers requiring precise, experimentally validated data, the following standard protocols are recommended.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for the comprehensive characterization of 2-chlorobut-3-enoic acid.

Step-by-Step Protocols

1. Melting Point Determination (Capillary Method)

-

Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is an indicator of purity.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

2. Boiling Point Determination (Micro-boiling Point Method)

-

Rationale: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Procedure:

-

Place a few drops of the liquid sample into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end down.

-

Attach the test tube to a thermometer and heat the assembly in a heating bath.

-

Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

3. Solubility Assessment

-

Rationale: To qualitatively or quantitatively determine the solubility in various solvents, which is crucial for reaction setup and purification.

-

Procedure (Qualitative):

-

Add approximately 10 mg of the solid sample to 1 mL of the solvent in a test tube.

-

Agitate the mixture for 1-2 minutes at room temperature.

-

Visually observe if the solid has dissolved completely.

-

If not, gently warm the mixture and observe for any changes in solubility.

-

Record the solubility as soluble, partially soluble, or insoluble.

-

4. pKa Determination (Potentiometric Titration)

-

Rationale: To quantitatively measure the acidity of the carboxylic acid group.

-

Procedure:

-

Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Safety and Handling

GHS Classification:

Logical Relationship of Hazards and Precautions

Caption: Necessary safety precautions derived from the corrosive nature of 2-chlorobut-3-enoic acid.

Handling Recommendations:

-

Always handle 2-chlorobut-3-enoic acid in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Have an appropriate spill kit readily available.

Conclusion

2-Chlorobut-3-enoic acid is a compound with considerable potential in synthetic organic chemistry and medicinal chemistry. This guide has consolidated the available information on its physical properties, highlighting the current reliance on computed and predicted data due to a lack of extensive experimental characterization in the public domain. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to support their work. As a corrosive substance, stringent adherence to safety protocols is essential when handling this compound. Further research into the experimental determination of its physical properties would be a valuable contribution to the chemical sciences.

References

-

PubChem. 2-Chlorobut-3-enoic acid. National Center for Biotechnology Information. [Link]

-

Stenutz, R. 2-chlorobut-3-enoic acid. Stenutz. [Link]

-

PubChemLite. 2-chlorobut-3-enoic acid (C4H5ClO2). PubChemLite. [Link]

-

PubChem. 3-Chlorobut-2-enoic acid. National Center for Biotechnology Information. [Link]

-

This journal is © the Owner Societies 2023. This journal is © the Owner Societies 2023. [Link]

-

Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]

-

NIST WebBook. 2-Butene, 2-chloro-. National Institute of Standards and Technology. [Link]

Sources

- 1. 2-Chlorobut-3-enoic acid | C4H5ClO2 | CID 20393231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chlorobut-3-enoic acid [stenutz.eu]

- 3. rsc.org [rsc.org]

- 4. CAS 16197-90-3: (2E)-4-chlorobut-2-enoic acid | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 2-chlorobut-3-enoic acid (C4H5ClO2) [pubchemlite.lcsb.uni.lu]

A Predictive Spectroscopic and Methodological Guide to 2-Chlorobut-3-enoic Acid

This document provides an in-depth technical guide to the spectroscopic characteristics of 2-chlorobut-3-enoic acid. Given the limited availability of published experimental data for this specific compound[1][2], this guide leverages foundational spectroscopic principles and data from analogous chemical structures to present a predictive analysis. It is intended for researchers, chemists, and drug development professionals who may be involved in the synthesis, purification, or characterization of this and related halogenated unsaturated carboxylic acids. The methodologies and interpretations herein are designed to serve as a robust framework for experimental design and data analysis.

Molecular Structure and Spectroscopic Implications

2-Chlorobut-3-enoic acid (C₄H₅ClO₂) is a chiral molecule featuring a carboxylic acid, a vinyl group, and a chlorine atom at the alpha position to the carbonyl.[3] This unique combination of functional groups dictates a distinct spectroscopic fingerprint. The presence of a stereocenter at the C2 position implies that the terminal vinyl protons (H4a and H4b) are diastereotopic, which is a critical consideration for Nuclear Magnetic Resonance (NMR) analysis.

For clarity throughout this guide, the following atomic numbering scheme will be used:

HOOC(1)-CH(2)(Cl)-CH(3)=C(4)H₂

// Nodes for atoms C1 [label="C1", pos="0,0!"]; O1a [label="O", pos="-0.5,-0.8!"]; O1b [label="OH", pos="-0.5,0.8!"]; C2 [label="C2", pos="1.5,0!"]; Cl [label="Cl", pos="1.5,-1!"]; H2 [label="H2", pos="1.5,1!"]; C3 [label="C3", pos="3,0!"]; H3 [label="H3", pos="3,1!"]; C4 [label="C4", pos="4.5,0!"]; H4a [label="H4a", pos="5.5,0.5!"]; H4b [label="H4b", pos="5.5,-0.5!"];

// Edges for bonds C1 -- O1a [label="="]; C1 -- O1b; C1 -- C2; C2 -- Cl; C2 -- H2; C2 -- C3; C3 -- C4 [label="="]; C3 -- H3; C4 -- H4a; C4 -- H4b; } /dot

Caption: Molecular structure of 2-chlorobut-3-enoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 2-chlorobut-3-enoic acid based on established chemical shift theory and coupling phenomena.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals, plus a broad signal for the carboxylic acid proton. The electron-withdrawing effects of the chlorine and carbonyl groups will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for 2-Chlorobut-3-enoic Acid

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Typical range for a carboxylic acid proton; signal is often broad due to hydrogen bonding and exchange. |

| H3 | 5.8 - 6.2 | ddd (doublet of doublet of doublets) | 1H | Vinylic proton, deshielded by proximity to C2. Coupled to H2, H4a, and H4b.[4] |

| H4a (trans to H3) | 5.3 - 5.6 | ddt (doublet of doublet of triplets) or multiplet | 1H | Terminal vinylic proton. Shows geminal coupling with H4b, trans coupling with H3, and a smaller cis coupling to H2. |

| H4b (cis to H3) | 5.2 - 5.5 | ddt (doublet of doublet of triplets) or multiplet | 1H | Terminal vinylic proton. Shows geminal coupling with H4a, cis coupling with H3, and a smaller trans coupling to H2. |

| H2 | 4.5 - 4.9 | Doublet of doublets (dd) or multiplet | 1H | Methine proton alpha to both a chlorine and a carbonyl group, causing significant deshielding. Coupled to H3. |

Caption: Predicted proton-proton (J) coupling relationships in 2-chlorobut-3-enoic acid.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of electronegative atoms (O, Cl) and sp² hybridized carbons will result in a wide distribution of chemical shifts.

Table 2: Predicted ¹³C NMR Data for 2-Chlorobut-3-enoic Acid

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | 168 - 175 | Typical range for a carboxylic acid carbonyl carbon. |

| C3 (=CH) | 130 - 138 | Vinylic methine carbon. Deshielded compared to C4. |

| C4 (=CH₂) | 120 - 128 | Terminal vinylic carbon. Less substituted and therefore more shielded than C3. |

| C2 (-CHCl) | 55 - 65 | Aliphatic carbon directly attached to an electronegative chlorine atom.[6] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-chlorobut-3-enoic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 15 ppm, relaxation delay of 2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 220 ppm, relaxation delay of 5 seconds.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum of 2-chlorobut-3-enoic acid will be dominated by absorptions from the carboxylic acid and the vinyl group.[7][8]

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |

| C-H (sp²) | Stretch | 3010 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, Sharp |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |

| =C-H (Alkene) | Bend (Out-of-plane) | 910 - 990 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Rationale: The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.[8] The C=O stretch is expected to be slightly lower than a simple saturated acid due to the influence of the adjacent electronegative chlorine atom.[8] The C=C and =C-H vibrations are characteristic of the vinyl moiety.[9][10] The C-Cl stretch appears in the fingerprint region and confirms the presence of the halogen.[11]

// Invisible nodes for positioning node [style=invis, width=0, height=0, label=""]; p1 [pos="3.5,0.5!"]; p2 [pos="5.5,0.5!"]; p3 [pos="6.5,0.5!"]; p4 [pos="8.5,0.5!"];

OH_Stretch -> p1; CO_Stretch -> p2; CC_Stretch -> p3; CCl_Stretch -> p4; } /dot

Caption: Predicted IR absorption regions for key functional groups.

Experimental Protocol for IR Spectroscopy

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR (Attenuated Total Reflection) accessory is recommended for ease of use and minimal sample preparation.

-

Sample Application: Place a small drop of the liquid sample (or a few crystals of the solid) directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For 2-chlorobut-3-enoic acid, the key feature will be the isotopic pattern of chlorine.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight is 120.53 g/mol .[2] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show two molecular ion peaks at m/z 120 (for C₄H₅³⁵ClO₂) and m/z 122 (for C₄H₅³⁷ClO₂), with a characteristic intensity ratio of approximately 3:1.

-

Key Fragmentation Pathways: Fragmentation in carboxylic acids is often driven by cleavage adjacent to the carbonyl group.[12][13]

-

Loss of Chlorine: A significant peak is expected at m/z 85 ([M-Cl]⁺), corresponding to the loss of the chlorine radical.

-

Loss of Carboxyl Group: A peak at m/z 75/77 ([M-COOH]⁺) from the loss of the carboxyl radical (45 Da) would result in a chloropropenyl cation.

-

Alpha-Cleavage: Cleavage of the C2-C3 bond could lead to fragments like [C₃H₃Cl]⁺.

-

McLafferty Rearrangement: While less common for acids, it is a possibility to consider.

-

Table 4: Predicted Key Fragments in EI-MS

| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Ion | Fragmentation Pathway |

| 120 / 122 | [C₄H₅ClO₂]⁺ | Molecular Ion (M⁺) |

| 85 | [C₄H₅O₂]⁺ | [M - Cl]⁺ |

| 75 / 77 | [C₃H₄Cl]⁺ | [M - COOH]⁺ |

| 45 | [COOH]⁺ | Carboxyl cation |

Caption: Predicted major fragmentation pathways for 2-chlorobut-3-enoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, is standard. Direct infusion via a solids probe can also be used.

-

GC-MS Method:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL into the GC.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the observed isotopic ratio with the theoretical 3:1 ratio for chlorine.

-

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 2-chlorobut-3-enoic acid. The predicted NMR, IR, and MS data are based on established chemical principles and serve as a valuable reference for researchers. The ¹H NMR is expected to show complex splitting due to the chiral center, the IR spectrum will be characterized by strong absorptions from the carboxylic acid and vinyl groups, and the mass spectrum will be defined by the 3:1 isotopic signature of chlorine. The detailed protocols provided offer a starting point for the empirical acquisition and verification of this data, ensuring scientific rigor and trustworthiness in the structural elucidation of this compound.

References

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Narita, S., Ichinohe, S., & Enomoto, S. (1963). Infrared Spectra of Vinyl Chloride and Vinyl Chloride‐d3. The Journal of Chemical Physics, 39(1), 73-77. [Link]

-

Stromberg, R. R., Straus, S., & Achhammer, B. G. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). Journal of Polymer Science, 35(129), 355-367. [Link]

-

Shimadzu Corporation. (n.d.). Infrared Spectra of Polyvinyl Chloride. Shimadzu. Retrieved January 8, 2026, from [Link]

-

Chromsword. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromsword. Retrieved January 8, 2026, from [Link]

-

Yaylayan, V., et al. (2014). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid. Journal of Oleo Science, 63(9), 887-896. [Link]

-

Mathew, J., & Alink, B. (1990). 2-chloro-3-methyl-but-3-enoic acid ethyl ester - Optional[13C NMR]. J. Org. Chem., 55, 3880. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved January 8, 2026, from [Link]

-

Perera, D., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society, 99(3), 100344. [Link]

-

PubChemLite. (n.d.). 2-chlorobut-3-enoic acid (C4H5ClO2). PubChemLite. Retrieved January 8, 2026, from [Link]

-

Stenutz, R. (n.d.). 2-chlorobut-3-enoic acid. Stenutz. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chlorobut-2-enoic acid. PubChem. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobut-3-enoic acid. PubChem. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved January 8, 2026, from [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. TMIC. Retrieved January 8, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Retrieved January 8, 2026, from [Link]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)but-3-enoic acid. PubChem. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobut-2-enoic acid. PubChem. Retrieved January 8, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-chloro-. NIST WebBook. Retrieved January 8, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. [Link]

Sources

- 1. PubChemLite - 2-chlorobut-3-enoic acid (C4H5ClO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chlorobut-3-enoic acid | C4H5ClO2 | CID 20393231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chlorobut-3-enoic acid [stenutz.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyasia.com [spectroscopyasia.com]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobut-3-enoic Acid from But-3-enoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 2-chlorobut-3-enoic acid, a valuable and reactive intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical execution of this transformation. We will focus on the selective α-chlorination of but-3-enoic acid, navigating the challenges posed by the presence of a carbon-carbon double bond. The primary methodology discussed is a modified Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of carboxylic acid α-halogenation. This guide elucidates the reaction mechanism, provides a detailed experimental protocol, and outlines methods for product characterization, ensuring a self-validating and reproducible workflow.

Introduction and Strategic Overview

2-Chlorobut-3-enoic acid, also known as α-chlorovinylacetic acid, is a bifunctional molecule possessing both a reactive vinyl group and a versatile α-chloro carboxylic acid moiety.[1][2] This unique combination makes it a potent building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the introduction of a vinyl group or further functionalization at the α-position is desired.

The synthesis of α-halo acids from their parent carboxylic acids is a fundamental transformation in organic chemistry.[3] The primary challenge in synthesizing 2-chlorobut-3-enoic acid from a butenoic acid precursor lies in achieving selective chlorination at the α-carbon (C2) without inducing competing reactions at the C3-C4 double bond. Direct halogenation of unsaturated acids can lead to a mixture of products, including di-halogenated adducts.[4]

The isomers of butenoic acid include crotonic acid (trans-2-butenoic acid), isocrotonic acid (cis-2-butenoic acid), and 3-butenoic acid.[5] For the target molecule, 2-chlorobut-3-enoic acid, the logical starting material is but-3-enoic acid , as it possesses a saturated α-carbon with hydrogens available for substitution.

The most reliable and historically significant method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7][8] This guide will detail a modern iteration of this reaction, which offers high selectivity and yield for the desired product.

The Core Synthesis: A Modified Hell-Volhard-Zelinsky Reaction

The classical HVZ reaction involves treating a carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃).[6][9] The reaction proceeds not on the carboxylic acid itself, but on an acyl halide intermediate, which more readily forms an enol tautomer susceptible to electrophilic attack by the halogen.[8][10][11]

Mechanistic Rationale and Causality

Carboxylic acids do not typically enolize to a significant extent, making direct α-halogenation difficult.[8][10] The genius of the HVZ reaction lies in the in-situ conversion of the carboxylic acid into a more reactive acyl halide.

The key mechanistic steps are as follows:

-

Acyl Chloride Formation : A catalytic amount of phosphorus trichloride (PCl₃) reacts with but-3-enoic acid to form the corresponding but-3-enoyl chloride.[9][10] This is the crucial activation step.

-

Enolization : The but-3-enoyl chloride, lacking the acidic hydroxyl proton, readily tautomerizes to its enol form. This step establishes the nucleophilic α-carbon.

-

α-Chlorination : The enol intermediate attacks a chlorinating agent. While elemental chlorine (Cl₂) can be used, modern procedures often employ safer and more manageable reagents like trichloroisocyanuric acid (TCICA) to achieve controlled chlorination.[12][13][14] This electrophilic addition to the enol α-carbon forms the α-chloro acyl chloride.

-

Hydrolysis/Exchange : The resulting 2-chloro-but-3-enoyl chloride can then be hydrolyzed during aqueous workup to yield the final product, 2-chlorobut-3-enoic acid. Alternatively, it can react with unreacted but-3-enoic acid to regenerate the but-3-enoyl chloride intermediate, perpetuating the catalytic cycle.[8][9]

This stepwise process ensures that halogenation occurs specifically at the α-position, as the enol intermediate provides the necessary reactivity at that site, while minimizing side reactions at the double bond.

Figure 1: Simplified mechanism of the modified Hell-Volhard-Zelinsky reaction for the synthesis of 2-chlorobut-3-enoic acid.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-chlorobut-3-enoic acid using phosphorus trichloride as a catalyst and trichloroisocyanuric acid (TCICA) as the chlorinating agent. This method is adapted from established procedures for the α-chlorination of carboxylic acids and offers good control and safety.[12][13]

Materials and Reagents

| Reagent/Material | Formula/Grade | Supplier (Example) | Notes |

| But-3-enoic acid | C₄H₆O₂ (≥98%) | Sigma-Aldrich | Starting material |

| Phosphorus trichloride (PCl₃) | PCl₃ (≥99%) | Acros Organics | Catalyst, handle in a fume hood |

| Trichloroisocyanuric Acid (TCICA) | C₃Cl₃N₃O₃ (≥95%) | TCI Chemicals | Chlorinating agent, stable solid |

| Diethyl ether | (C₂H₅)₂O (Anhydrous) | Fisher Scientific | Solvent for extraction |

| Sodium bisulfite (NaHSO₃) | NaHSO₃ (ACS grade) | VWR Chemicals | For quenching excess chlorinating agent |

| Magnesium sulfate (MgSO₄) | MgSO₄ (Anhydrous) | EMD Millipore | Drying agent |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis of 2-chlorobut-3-enoic acid.

Step-by-Step Procedure

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Phosphorus trichloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Reaction Setup : Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a solid addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Formation : Charge the flask with but-3-enoic acid. Add a catalytic amount of phosphorus trichloride (approx. 0.1 equivalents) to the acid. Gently heat the mixture to approximately 60°C for 30-60 minutes to initiate the formation of the acyl chloride.

-

Chlorination : Increase the bath temperature to 80-100°C. Slowly add trichloroisocyanuric acid (TCICA, approx. 0.4 equivalents, as it contains three reactive chlorine atoms) in small portions through the solid addition funnel over 1-2 hours. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.[12]

-

Reaction Monitoring : Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating until the starting material is consumed (typically 4-8 hours).

-

Workup : Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with anhydrous diethyl ether.

-

Quenching : Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the ether solution with vigorous stirring until a test with wet potassium iodide-starch paper is negative, indicating the absence of active chlorine. This step neutralizes any unreacted TCICA.

-

Extraction and Drying : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent. Remove the diethyl ether using a rotary evaporator. The crude product, a yellowish oil, can be purified by vacuum distillation to yield pure 2-chlorobut-3-enoic acid.

Product Characterization

Confirmation of the final product's identity and purity is essential. The following data are expected for 2-chlorobut-3-enoic acid.

| Property | Value |

| Molecular Formula | C₄H₅ClO₂ |

| Molecular Weight | 120.53 g/mol [2] |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| CAS Number | 24253-33-6[2] |

| Boiling Point | Expected to be elevated; requires vacuum distillation for purity |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) :

-

A doublet of doublets corresponding to the terminal vinyl proton (=CH₂).

-

A multiplet for the other vinyl proton (=CH-).

-

A doublet for the α-proton (-CHCl-).

-

A broad singlet for the carboxylic acid proton (-COOH).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

-

A signal for the carbonyl carbon (C=O).

-

Two signals in the vinyl region for the C=C carbons.

-

A signal for the α-carbon bearing the chlorine atom.

-

-

IR (Infrared) Spectroscopy :

-

A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretch.

-

A medium absorption band around 1640 cm⁻¹ for the C=C stretch.

-

An absorption band around 700-800 cm⁻¹ for the C-Cl stretch.

-

Conclusion

The synthesis of 2-chlorobut-3-enoic acid from but-3-enoic acid is effectively achieved through a modified Hell-Volhard-Zelinsky reaction. The strategic in-situ formation of an acyl chloride intermediate is paramount to enabling selective α-chlorination while preserving the integrity of the vinyl group. The use of a stable, solid chlorinating agent like TCICA enhances the safety and controllability of the procedure compared to using gaseous chlorine. This guide provides a robust and scientifically grounded framework for the preparation of this versatile synthetic intermediate, empowering researchers in the fields of chemical synthesis and drug discovery.

References

-

Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

-

University of Nebraska - Lincoln. (n.d.). Synthesis and evaluation of new alpha-halovinyl amino acids as amino acid decarboxylase inactivators. UNL Digital Commons. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Retrieved from [Link]

-

LookChem. (2006). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Retrieved from [Link]

-

ResearchGate. (2023). Decarboxylative Chlorination of α, β-Unsaturated Acids. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of alpha-halo acids Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

ResearchGate. (2003). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid | Request PDF. Retrieved from [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Sathee NEET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

-

ScienceDirect. (2024). Synthesis, reactivity and biological applications of halovinyl aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hell-Volhard-Zelinsky reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

Stenutz. (n.d.). 2-chlorobut-3-enoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobut-3-enoic acid. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chlorobut-3-enoic acid (C4H5ClO2). Retrieved from [Link]

-

American Chemical Society. (1989). Asymmetric halogenation and hydrohalogenation of trans-2-butenoic acid in a crystalline .alpha.-cyclodextrin complex. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methylbut-2-enoic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Halovinyl Aldehydes: Useful Tools in Organic Synthesis | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chlorobut-2-enoic acid. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6214-28-4,(2E)-3-chlorobut-2-enoic acid. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Butenoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Retrieved from [Link]

-

ResearchGate. (2020). Iodine(III)/AlX3-mediated Electrophilic Chlorination and Bromination of Arenes. Dual Role of AlX3 (X=Cl, Br) for (PhIO)n Depolymerization and as the Halogen Source | Request PDF. Retrieved from [Link]

-

ACS Publications. (1989). Asymmetric halogenation and hydrohalogenation of trans-2-butenoic acid in a crystalline .alpha.-cyclodextrin complex. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. 2-chlorobut-3-enoic acid [stenutz.eu]

- 2. 2-Chlorobut-3-enoic acid | C4H5ClO2 | CID 20393231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Butenoic acid - Wikipedia [en.wikipedia.org]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 10. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sciencemadness.org [sciencemadness.org]

- 13. lookchem.com [lookchem.com]

- 14. researchgate.net [researchgate.net]

A-001: An In-Depth Technical Guide to 2-Chlorobut-3-enoic Acid and Its Constitutional Isomers

Abstract

Halogenated unsaturated carboxylic acids represent a class of highly versatile intermediates in organic synthesis and drug development. Their unique electronic and steric properties, arising from the interplay between the carboxyl, vinyl, and halo- functionalities, enable a diverse range of chemical transformations. This guide provides a comprehensive technical overview of 2-chlorobut-3-enoic acid, a prototypical α-chloro-γ,δ-unsaturated carboxylic acid, and its key constitutional isomers. We will delve into their structural distinctions, comparative physicochemical properties, strategic synthetic pathways, and analytical characterization. Furthermore, this document will explore their differential chemical reactivity, highlighting the mechanistic principles that govern their behavior and underpin their utility as building blocks for complex molecular architectures and as potential pharmacophores in medicinal chemistry.

Introduction: The Chemical Landscape of Chlorinated Butenoic Acids

2-Chlorobut-3-enoic acid (also known as α-chlorovinylacetic acid) is an organic compound featuring a four-carbon chain with a carboxylic acid group, a terminal double bond, and a chlorine atom at the alpha (C2) position[1][2]. This specific arrangement of functional groups makes it a chiral molecule and a potent alkylating agent, a characteristic common to α-halo acids[3].